molecular formula C17H13ClN2O3 B14391884 [3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid CAS No. 89435-60-9

[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B14391884
CAS No.: 89435-60-9
M. Wt: 328.7 g/mol
InChI Key: ODEJIHCIOCAUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives with ketone or aldehyde functionalities.
  • Reduced derivatives with phenyl groups.
  • Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory and metabolic disorders.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    [3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.

    [3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]valeric acid: Similar structure with a valeric acid moiety instead of acetic acid.

Uniqueness

The uniqueness of [3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and hydroxyphenyl groups, along with the pyrazole ring, allows for diverse interactions with molecular targets and the potential for a wide range of applications.

Properties

CAS No.

89435-60-9

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1-(4-hydroxyphenyl)pyrazol-4-yl]acetic acid

InChI

InChI=1S/C17H13ClN2O3/c18-13-3-1-11(2-4-13)17-12(9-16(22)23)10-20(19-17)14-5-7-15(21)8-6-14/h1-8,10,21H,9H2,(H,22,23)

InChI Key

ODEJIHCIOCAUGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CC(=O)O)C3=CC=C(C=C3)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.